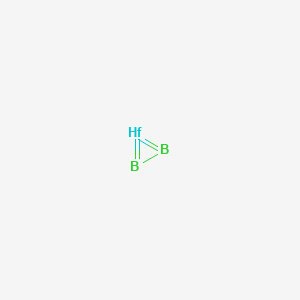

1,2-Dibora-3lambda4-hafnacyclopropa-2,3-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hafnium diboride is a ceramic compound composed of hafnium and boron. It belongs to the class of ultra-high temperature ceramics, characterized by its high melting point of approximately 3250°C. This compound is known for its exceptional thermal and electrical conductivity, making it a valuable material in various high-temperature applications. Hafnium diboride has a hexagonal crystal structure and a density of 11.2 grams per cubic centimeter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hafnium diboride can be synthesized through several methods, including:

Carbothermal Reduction: This method involves the reduction of hafnium oxide with carbon at high temperatures (1500-1700°C) in a vacuum furnace.

Borothermal Reduction: This method involves the reduction of hafnium oxide with boron at temperatures around 1100°C.

Solid-State Reaction: Hafnium diboride nanoparticles can be prepared by reacting hafnium dioxide with metallic magnesium and sodium borohydride at 700°C in an autoclave.

Industrial Production Methods: In industrial settings, hafnium diboride is often produced using hot pressing, where the powders are pressed together using both heat and pressure. This method improves the consolidation of the hafnium diboride powder, often combined with carbon, boron, silicon, silicon carbide, and/or nickel .

Types of Reactions:

Oxidation: Hafnium diboride exhibits good thermal stability and oxidation resistance below 380°C in air.

Common Reagents and Conditions:

Oxidation: Air or oxygen at temperatures below 380°C.

Reduction: Metallic magnesium and sodium borohydride at 700°C in an autoclave.

Major Products Formed:

Oxidation: Hafnium oxide and boron oxide.

Reduction: Hafnium diboride and magnesium oxide.

Aplicaciones Científicas De Investigación

Hafnium diboride has a wide range of scientific research applications, including:

Nuclear Reactors: It is investigated as a potential material for nuclear reactor control rods due to its high neutron absorption cross-section.

Microelectronics: Hafnium diboride is explored as a microchip diffusion barrier, with the potential to create barriers less than 7 nanometers in thickness.

Cutting Tools: Its exceptional hardness makes it suitable for use in cutting tools and wear-resistant coatings.

Mecanismo De Acción

Hafnium diboride is often compared with other transition metal diborides, such as:

Zirconium Diboride: Both compounds have similar high melting points and hardness.

Titanium Diboride: This compound shares similar properties with hafnium diboride but has a lower melting point and is less thermally stable.

Unique Characteristics of Hafnium Diboride:

- Higher thermal stability compared to zirconium diboride and titanium diboride.

- Exceptional hardness and high melting point.

- Potential applications in extreme heat environments and high-temperature electronics.

Comparación Con Compuestos Similares

- Zirconium diboride

- Titanium diboride

- Chromium diboride

- Tantalum diboride

Hafnium diboride stands out due to its unique combination of properties, making it a valuable material for various high-temperature and high-stress applications.

Propiedades

Fórmula molecular |

B2Hf |

|---|---|

Peso molecular |

200.11 g/mol |

Nombre IUPAC |

1,2-dibora-3λ4-hafnacyclopropa-2,3-diene |

InChI |

InChI=1S/B2.Hf/c1-2; |

Clave InChI |

MBZYLDXAWUOPFH-UHFFFAOYSA-N |

SMILES canónico |

B1=[Hf]=B1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)

![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)

![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)

![4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate](/img/structure/B12447213.png)

![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)

![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)

![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)

![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)